molecular formula C13H19N B14413573 (2E)-N-(2,6-Dimethylphenyl)-3-methylbutan-2-imine CAS No. 84644-32-6

(2E)-N-(2,6-Dimethylphenyl)-3-methylbutan-2-imine

Cat. No.: B14413573
CAS No.: 84644-32-6
M. Wt: 189.30 g/mol
InChI Key: YNWPRMNHZXZKSB-UHFFFAOYSA-N
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Description

(2E)-N-(2,6-Dimethylphenyl)-3-methylbutan-2-imine is an organic compound characterized by its imine functional group and a phenyl ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,6-Dimethylphenyl)-3-methylbutan-2-imine typically involves the condensation of 2,6-dimethylaniline with 3-methyl-2-butanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,6-Dimethylphenyl)-3-methylbutan-2-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), or halogenating agents (e.g., bromine).

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

(2E)-N-(2,6-Dimethylphenyl)-3-methylbutan-2-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(2,6-Dimethylphenyl)-3-methylbutan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(2,6-Dimethylphenyl)pyrrolidin-2-imine
  • (1E,2E)-N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine

Uniqueness

(2E)-N-(2,6-Dimethylphenyl)-3-methylbutan-2-imine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in its applications, making it a valuable compound for further research and development.

Properties

CAS No.

84644-32-6

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-methylbutan-2-imine

InChI

InChI=1S/C13H19N/c1-9(2)12(5)14-13-10(3)7-6-8-11(13)4/h6-9H,1-5H3

InChI Key

YNWPRMNHZXZKSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C)C(C)C

Origin of Product

United States

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